Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate
Overview
Description
Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a novel imidazo[4,5-b]pyridine derivative Similar imidazo[4,5-b]pyridine derivatives have been known to target ikk-ε and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It is synthesized through michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Similar imidazo[4,5-b]pyridine derivatives have been known to affect the nf-kappab pathway through the process of phosphorylation . This pathway plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.
Result of Action
Similar imidazo[4,5-b]pyridine derivatives have been known to have promising medicinal properties, including the treatment of migraines and cancer .
Action Environment
It is known that the compound is very soluble in water , which suggests that it might be stable and effective in aqueous environments.
Biochemical Analysis
Biochemical Properties
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the NF-kappa-B signaling pathway, which plays a critical role in regulating immune responses, inflammation, and cell survival . By modulating this pathway, this compound can impact the expression of genes involved in these processes, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular processes and functions, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize the benefits while minimizing the risks associated with this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites that can be excreted from the body . The metabolic pathways of this compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by various transporters, including ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, it can be found in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate typically involves the cyclization of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by intramolecular cyclization . The reaction conditions are generally mild and can include the use of solvents like 1,4-dioxane and catalysts such as nickel .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in central nervous system drugs.
Imidazo[1,5-a]pyridine: Used in the development of anti-inflammatory drugs.
Uniqueness
Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate is unique due to its specific substitution pattern, which allows for distinct interactions with biological targets. This makes it a valuable compound for drug development and other scientific applications .
Properties
IUPAC Name |
methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-6-7(9-3-5)11-4-10-6/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEWQOSTWIOOIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849478 | |
Record name | Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77862-95-4 | |
Record name | Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.